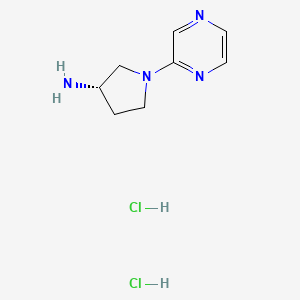

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

(3S)-1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXFLFVRRJVHMJ-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrazine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often involve specific oxidants and additives to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as amination, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

Reduction: Reduction reactions can modify the pyrazine ring or the pyrrolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or bromine for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

Pharmacological Applications

-

Modulation of RNA Splicing

- Recent studies have highlighted the compound's ability to modulate RNA splicing, particularly in the context of Huntington's disease. It has been shown to lower the levels of mutant huntingtin protein by promoting alternative splicing mechanisms . This property suggests its potential as a therapeutic agent for neurodegenerative diseases.

- Chemokine Receptor Modulation

- Antidiabetic Potential

Table 1: Summary of Key Studies Involving (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine Dihydrochloride

Mechanism of Action

The mechanism of action of (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the pyrazine moiety’s electronic properties play crucial roles in its binding affinity and activity. The compound may interact with proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related pyrrolidin-3-amine derivatives:

Key Structural Differences and Implications

Substituent Effects: Pyrazine vs. Pyridine/Benzyl: The pyrazine ring in the target compound facilitates hydrogen bonding and π-π stacking, unlike the pyridine or nitrobenzyl groups in analogs . Alkyl vs.

Stereochemistry :

- The 3S configuration in the target compound may confer selectivity in chiral environments (e.g., enzyme active sites), whereas the 3R enantiomer (CAS 1365937-15-0) could exhibit divergent pharmacological profiles .

Counterion Impact: Dihydrochloride salts (e.g., CAS 1337882-63-9) improve aqueous solubility compared to mono-hydrochloride derivatives, critical for bioavailability .

Physicochemical and Functional Comparisons

- Lipophilicity : Ethyl and nitrobenzyl substituents increase logP values relative to pyrazine, affecting partitioning behavior .

- Electronic Effects : The nitro group in (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways .

Research and Application Insights

- Medicinal Chemistry : Pyrazine-containing compounds are explored as kinase inhibitors or antivirals due to their ability to mimic purine bases .

- Safety Profiles : Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4) are classified as R&D chemicals with standard safety protocols (e.g., skin/eye冲洗 in case of exposure) .

Biological Activity

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including its mechanism of action, therapeutic implications, and relevant research findings.

- Chemical Name : (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

- CAS Number : 1365931-44-7

- Molecular Formula : C8H14Cl2N

The compound exhibits its biological activity primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha and -beta isoforms. This inhibition is crucial as PI3K signaling pathways are implicated in various cancers and inflammatory diseases. The loss of function in tumor-suppressor phosphatases associated with PI3K can lead to uncontrolled cellular proliferation, making this compound a candidate for cancer therapy.

Antitumor Activity

Research indicates that (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride possesses potent anti-tumor properties. It has been shown to inhibit the proliferation of cancer cells by targeting specific PI3K isoforms, which are often overactive in malignant cells. This selectivity allows for a therapeutic window that minimizes effects on normal cells.

Inflammatory Diseases

In addition to its antitumor effects, the compound has potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating the immune response through PI3K inhibition, it may mitigate the symptoms associated with these conditions.

Case Studies and Experimental Data

-

Anticancer Efficacy :

- A study demonstrated that (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride significantly reduced cell viability in various cancer cell lines compared to control groups. The IC50 values indicated effective cytotoxicity at low concentrations, suggesting strong potential as an anticancer agent.

-

Selectivity Profile :

- The compound exhibited selective inhibition against Class I PI3K enzymes while sparing other kinases, which is critical for reducing off-target effects and enhancing safety profiles in clinical applications.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Chiral HPLC should be employed to monitor enantiomeric excess (≥98% purity). For example, analogous pyrrolidine derivatives synthesized via chiral auxiliaries or kinetic resolution have demonstrated success in maintaining stereochemical integrity .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer : A combination of techniques is essential:

- X-ray crystallography for absolute configuration determination.

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to assess enantiomeric purity.

- NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizing agents, as decomposition products may include hydrogen chloride and nitrogen oxides . Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to validate storage conditions .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. These insights guide functionalization strategies, such as pyrazine ring modifications for enhanced receptor binding . For example, analogous mGlu receptor modulators have been optimized using electrostatic potential maps .

Q. What in vitro assays are suitable for evaluating this compound’s activity as a potential allosteric modulator of metabotropic glutamate (mGlu) receptors?

- Methodological Answer :

- Radioligand binding assays : Use [³H]-LY341495 to assess competitive displacement in cell membranes expressing mGlu2/3 receptors.

- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with mGlu receptors (EC₅₀/IC₅₀ determination).

- Reference structurally similar compounds like LY2389575, a known mGlu2/3 NAM, for benchmarking .

Q. What strategies can improve aqueous solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt selection : Explore alternative counterions (e.g., citrate, sulfate) to enhance solubility.

- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to solubilize the free base form.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently to increase hydrophilicity .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Perform pH-dependent degradation kinetics studies (pH 1–13, 37°C) with LC-MS/MS analysis. Identify degradation pathways (e.g., hydrolysis of the pyrazine ring or pyrrolidine HCl dissociation) and correlate with Arrhenius modeling to predict shelf-life. Cross-validate with solid-state NMR to assess crystallinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.